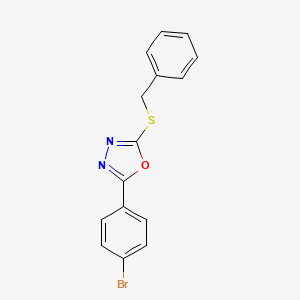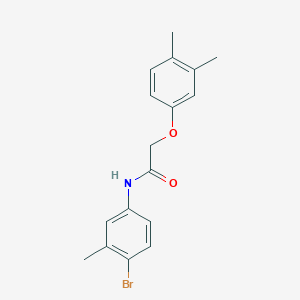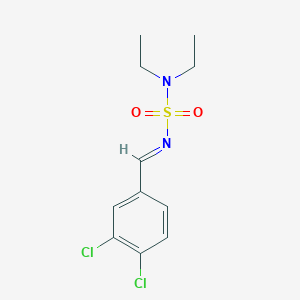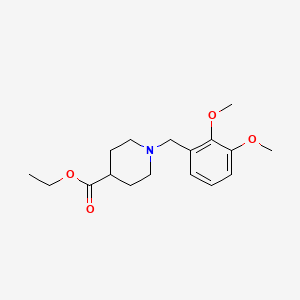![molecular formula C17H14N2O3 B5791339 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. DPI has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide inhibits NADPH oxidase by binding to its flavin-containing subunit, which is responsible for the production of ROS. This prevents the enzyme from producing ROS, leading to a decrease in oxidative stress. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has also been shown to inhibit other enzymes that produce ROS, such as xanthine oxidase and nitric oxide synthase.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of ROS and pro-inflammatory cytokines. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been shown to have neuroprotective effects and to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide in lab experiments is its specificity for NADPH oxidase. This allows researchers to study the role of this enzyme in various biological processes without affecting other enzymes that produce ROS. However, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has some limitations. It is a potent inhibitor of ROS production, which can lead to cellular damage if used at high concentrations. In addition, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has a short half-life and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide. One area of interest is the development of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide analogs with improved specificity and potency. Another area of interest is the study of the role of NADPH oxidase in aging and age-related diseases. Finally, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide can be used as a tool to study the role of ROS in various biological processes, including metabolism, signaling, and cell death.
Conclusion
In conclusion, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has a range of biochemical and physiological effects. While N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has some limitations, it remains an important tool for studying the role of ROS in various biological processes. Future research on N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide and its analogs will likely lead to new insights into the role of oxidative stress in health and disease.
Synthesemethoden
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide can be synthesized through several methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride to form 3-(4-nitrophenyl)propanoic acid. This is then reacted with phthalic anhydride in the presence of sulfuric acid to form N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been widely used in scientific research due to its ability to inhibit NADPH oxidase. This enzyme is involved in the production of ROS, which are important signaling molecules in cells. However, excessive ROS production can lead to oxidative stress and cellular damage. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been used to study the role of NADPH oxidase in various biological processes, including inflammation, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWXTEPVKPCVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)



![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)



